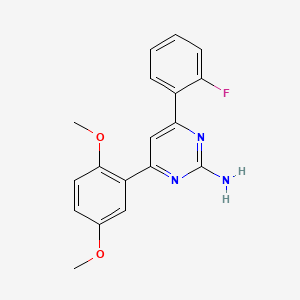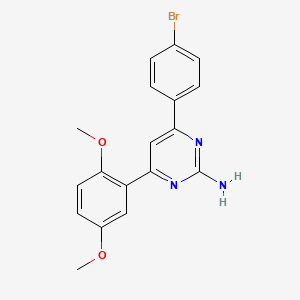
4-(2-Chlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine (hereafter referred to as 4-CP-6-DMPP) is a novel heterocyclic compound that has been studied extensively for its potential applications in a variety of scientific research fields. 4-CP-6-DMPP is a pyrimidine-based compound that is composed of four rings with two nitrogen atoms, two chlorine atoms, two oxygen atoms, and six carbon atoms. The compound has been studied for its potential use in drug discovery, as a potential therapeutic agent, and in the development of novel materials and technologies.
作用機序
The mechanism of action of 4-CP-6-DMPP is not fully understood. However, it is believed that the compound binds to specific receptors in the body, which activates the release of various neurotransmitters. These neurotransmitters then act on the target cells, resulting in an effect on the cell’s activity.
Biochemical and Physiological Effects
4-CP-6-DMPP has been shown to have a variety of biochemical and physiological effects. It has been shown to have antibacterial, antifungal, and antiviral activity, and it has been studied for its potential use in the treatment of cancer and other diseases. In addition, 4-CP-6-DMPP has been studied as a potential therapeutic agent for the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Furthermore, the compound has been studied as a potential material for the development of novel materials and technologies, such as nanomaterials and nanotechnology.
実験室実験の利点と制限
The use of 4-CP-6-DMPP in laboratory experiments has a number of advantages and limitations. The compound is relatively easy to synthesize, and the synthesis can be conducted in a relatively short amount of time. In addition, the compound is relatively stable, and it can be stored for extended periods of time without significant degradation. However, the compound is relatively expensive, and it is not widely available. Furthermore, the compound has not been extensively studied, and its mechanism of action is not fully understood.
将来の方向性
There are a number of potential future directions for the study of 4-CP-6-DMPP. These include further research into the compound’s mechanism of action, its potential therapeutic applications, and its potential use in the development of novel materials and technologies. In addition, further research into the compound’s synthesis, its stability, and its cost-effectiveness would be beneficial. Additionally, further research into the compound’s potential interactions with other compounds, as well as its potential side effects, would be beneficial. Finally, further research into the potential applications of 4-CP-6-DMPP in the development of new drugs and therapies would be beneficial.
合成法
The synthesis of 4-CP-6-DMPP has been achieved through a variety of methods. The most commonly used method is the condensation reaction of 2-chlorophenyl-2,5-dimethoxybenzaldehyde with 2-aminopyrimidine. This reaction is conducted in a solution of methanol at a temperature of 80 °C, and the reaction time is approximately 4 hours. The product is then purified by recrystallization from dichloromethane, and the final product is a white crystalline solid.
科学的研究の応用
4-CP-6-DMPP has been studied for its potential applications in a variety of scientific research fields. It has been shown to have antibacterial, antifungal, and antiviral activity, and it has been studied for its potential use in the treatment of cancer and other diseases. In addition, 4-CP-6-DMPP has been studied as a potential therapeutic agent for the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Furthermore, the compound has been studied as a potential material for the development of novel materials and technologies, such as nanomaterials and nanotechnology.
特性
IUPAC Name |
4-(2-chlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-23-11-7-8-17(24-2)13(9-11)16-10-15(21-18(20)22-16)12-5-3-4-6-14(12)19/h3-10H,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDRKMQRPZEEJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC(=NC(=C2)C3=CC=CC=C3Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














